Cas no 2109583-75-5 (2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2))

2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2) 化学的及び物理的性質
名前と識別子
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- 2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2)
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- MDL: MFCD29035014
- インチ: 1S/C9H14N4.ClH/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7;/h5-7,11H,2-4H2,1H3,(H,10,13);1H
- InChIKey: NTZQGISSIHHAKZ-UHFFFAOYSA-N
- ほほえんだ: N(C1=NC=CN=C1C1NCCC1)C.Cl
2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB418228-500 mg |
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride |
2109583-75-5 | 500MG |
€313.80 | 2023-02-19 | ||
abcr | AB418228-500mg |
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride; . |
2109583-75-5 | 500mg |
€333.00 | 2024-06-07 | ||
abcr | AB418228-1g |
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride; . |
2109583-75-5 | 1g |
€397.00 | 2024-06-07 | ||
abcr | AB418228-5g |
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride; . |
2109583-75-5 | 5g |
€1037.00 | 2024-06-07 | ||
abcr | AB418228-1 g |
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride |
2109583-75-5 | 1 g |
€406.00 | 2023-07-19 | ||
abcr | AB418228-5 g |
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride |
2109583-75-5 | 5 g |
€1,074.00 | 2023-07-19 |
2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2) 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, hydrochloride (1:2)に関する追加情報
Introduction to 2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, Hydrochloride (1:2)
The compound 2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, Hydrochloride (1:2), with the CAS number 2109583-75-5, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and chemical synthesis.
The molecular structure of this compound is characterized by a pyrazine ring system, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The substituents on the pyrazine ring include an amino group at position 2 and a methylated pyrrolidine group at position 3. The hydrochloride salt form indicates that the compound exists in its protonated form, which is often preferred for stability and solubility in various solvents.
Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. Its pyrazine core is known to exhibit interesting electronic properties, making it a valuable component in the design of heterocyclic compounds with diverse functionalities. The presence of the pyrrolidine group further enhances its versatility, as it can participate in various types of chemical reactions, including hydrogen bonding and π-interactions.
In terms of pharmacological applications, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. Researchers have explored its potential as a lead compound for developing novel therapeutics in areas such as oncology and neurodegenerative diseases. The ability of this molecule to interact with biological targets through multiple binding modes underscores its significance in drug discovery efforts.
The synthesis of 2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, Hydrochloride (1:2) involves a multi-step process that typically begins with the preparation of the pyrazine ring system. Subsequent steps involve functionalization at specific positions to introduce the desired substituents. The formation of the hydrochloride salt is often achieved through protonation under controlled conditions to ensure optimal stability and purity.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have provided detailed insights into its molecular structure and stereochemistry, which are critical for understanding its reactivity and biological activity.
In conclusion, 2-Pyrazinamine, N-methyl-3-(2-pyrrolidinyl)-, Hydrochloride (1:2) stands out as a versatile and intriguing molecule with wide-ranging applications in chemistry and pharmacology. Its unique structural features and promising biological profile make it a valuable asset for researchers seeking innovative solutions in drug development and related fields.
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